molecular formula C7H6N2O2 B572402 1H-Pyrido[2,3-b][1,4]oxazin-2-ol CAS No. 1313712-32-1

1H-Pyrido[2,3-b][1,4]oxazin-2-ol

Cat. No.: B572402
CAS No.: 1313712-32-1
M. Wt: 150.137
InChI Key: VSCGDMOVBPCMHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-Pyrido[2,3-b][1,4]oxazin-2-ol involves the interaction of 1,3-diketones with chloroacetamide to produce N-(3-oxoalkenyl)chloroacetamides . Heating of N-(3-oxoalkenyl)chloroacetamides with an excess of pyridine in ethanol or butanol leads to the formation of pyridin-2(1H)-ones, substituted with a pyridine ring at position 3 . The reactions of these compounds with hydrazine hydrate produce 3-aminopyridin-2(1H)-ones . The synthesis of 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-ones is accomplished by a reaction of 3-aminopyridin-2(1H)-ones with chloroacetyl chloride .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O=C1COc2ncccc2N1 . The InChI representation is 1S/C7H6N2O2/c10-6-4-11-7-5 (9-6)2-1-3-8-7/h1-3H,4H2, (H,9,10) . The molecular weight is 150.13 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the interaction of 1,3-diketones with chloroacetamide, heating of N-(3-oxoalkenyl)chloroacetamides with an excess of pyridine in ethanol or butanol, and the reaction of 3-aminopyridin-2(1H)-ones with chloroacetyl chloride .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its solid form and a molecular weight of 150.

Scientific Research Applications

  • One-Pot Synthesis : Pyrido[2,3-b][1,4]oxazin-2-ones can be efficiently prepared using a one-pot annulation process. This method involves a Smiles rearrangement and has been demonstrated to yield excellent results, suggesting its utility in efficient and scalable chemical synthesis (Cho et al., 2003).

  • Synthesis for Novel Pharmaceuticals : The synthesis of 1-(1-Phenylethyl)-1H-pyrido[2,3-b][1,4]oxazine has been explored as a potential scaffold for bioactive compounds. This highlights its relevance in the development of new pharmaceuticals (Gim et al., 2007).

  • Utilization in Annelation Reactions : Research shows the use of pyrido[2,3-b][1,4]oxazine in annelation reactions involving fluorinated pyridine derivatives, indicating its potential in creating complex chemical structures (Sandford et al., 2014).

  • Development of Nitro Pyrido-Oxazines : The creation of nitro pyrido- and dipyrido[1,4]oxazines has been investigated, expanding the range of heterocyclic systems that can be synthesized using this compound (Bastrakov et al., 2016).

  • One-Pot Synthesis of Hexahydro Derivatives : A study describes a one-pot synthesis of hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives, which may have applications in medicinal chemistry (Kumar et al., 2011).

  • Synthesis of Pyridyl-Substituted Triazines : There's research demonstrating the synthesis of pyridyl-substituted 1,3,5-triazines from 4H-pyrido[1,3]oxazin-4-ones, which could have various applications, including in pharmaceuticals (Le Falher et al., 2014).

Properties

IUPAC Name

1H-pyrido[2,3-b][1,4]oxazin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-6-4-11-7-5(9-6)2-1-3-8-7/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCGDMOVBPCMHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC=C(N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724489
Record name 1H-Pyrido[2,3-b][1,4]oxazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-32-1
Record name 1H-Pyrido[2,3-b][1,4]oxazin-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313712-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrido[2,3-b][1,4]oxazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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